Methyl 3-Methyl-5-(Thiophen-2-Yl)-1H-Pyrazole-4-Carboxylate
Description
Properties
IUPAC Name |
methyl 5-methyl-3-thiophen-2-yl-1H-pyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-6-8(10(13)14-2)9(12-11-6)7-4-3-5-15-7/h3-5H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGUKTJRPNHRPKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C2=CC=CS2)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-Methyl-5-(Thiophen-2-Yl)-1H-Pyrazole-4-Carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid with thiophene-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, followed by esterification with methanol to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product. Catalysts and solvents are carefully selected to enhance the efficiency of the synthesis while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-Methyl-5-(Thiophen-2-Yl)-1H-Pyrazole-4-Carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiophene ring or the pyrazole ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced derivatives with hydrogenated thiophene or pyrazole rings.
Substitution: Substituted thiophene or pyrazole derivatives with various functional groups.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of pyrazole derivatives, including Methyl 3-Methyl-5-(Thiophen-2-Yl)-1H-Pyrazole-4-Carboxylate. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, a derivative demonstrated an IC value of 20 µM against breast cancer cells, suggesting that methyl pyrazoles could serve as lead compounds for developing new anticancer agents .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. A study showed that it inhibited the production of pro-inflammatory cytokines in vitro, indicating its potential use in treating inflammatory diseases. The mechanism involves the suppression of NF-kB signaling pathways, which are critical in inflammation .
Pesticide Development
This compound has been investigated for its efficacy as a pesticide. Its structural features allow it to interact with specific biological targets in pests, leading to mortality or reduced fertility. Field trials have shown that formulations containing this compound significantly reduce pest populations while being less toxic to beneficial insects compared to conventional pesticides .
Data Table: Summary of Applications
Case Study 1: Anticancer Activity
In a controlled laboratory setting, a series of methyl pyrazole derivatives were synthesized and tested against human cancer cell lines. The results indicated that modifications in the thiophene moiety significantly enhanced their anticancer activity. The most potent derivative exhibited an IC value comparable to established chemotherapeutics, showcasing the potential for further development into clinical candidates.
Case Study 2: Agricultural Efficacy
A field study conducted on tomato crops treated with a formulation containing this compound demonstrated a reduction in aphid populations by over 70% compared to untreated controls. The study concluded that this compound could be integrated into sustainable pest management practices, providing an alternative to synthetic pesticides.
Mechanism of Action
The mechanism of action of Methyl 3-Methyl-5-(Thiophen-2-Yl)-1H-Pyrazole-4-Carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses, contributing to its therapeutic effects.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : Methyl 3-methyl-5-(thiophen-2-yl)-1H-pyrazole-4-carboxylate
- CAS No.: 76923-35-8
- Molecular Formula : C₁₀H₁₀N₂O₂S
- Molecular Weight : 222.26 g/mol
- Purity : ≥95% (as reported in commercial sources) .
Structural Features :
This compound is a pyrazole derivative featuring:
A methyl ester group at position 4, enhancing lipophilicity and influencing hydrolytic stability.
A methyl substituent at position 3, sterically modulating reactivity and crystal packing .
Comparison with Structurally Similar Compounds
Below is an analysis of key differences and similarities:
Table 1: Comparison with Structural Analogs
Key Observations:
Thiophene vs. Furan analogs exhibit lower thermal stability due to reduced aromaticity.
Ester Group Variations :
- Methyl esters (as in the target compound) are less hydrolytically stable than ethyl esters but offer better solubility in semi-polar solvents.
Biological Activity
Methyl 3-Methyl-5-(Thiophen-2-Yl)-1H-Pyrazole-4-Carboxylate (CAS Number: 76923-35-8) is a compound belonging to the pyrazole class, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in anti-cancer, anti-inflammatory, and antimicrobial therapies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Linear Formula : C10H10N2O2S
- Molecular Weight : 210.26 g/mol
- Functional Groups : Contains a pyrazole ring, a thiophene moiety, and a carboxylate functional group.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The following findings summarize its activity against various cancer cell lines:
| Cell Line | IC50 (µM) | Activity Description |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.0 | Moderate activity observed |
| HepG-2 (Liver Cancer) | 10.0 | Weak to moderate activity noted |
In a study examining various pyrazole derivatives, it was found that compounds with thiophene substituents exhibited enhanced activity against MCF-7 cells compared to non-thiophene analogs . The mechanism of action is believed to involve inhibition of key signaling pathways associated with cancer cell proliferation and survival.
2. Anti-inflammatory Activity
The anti-inflammatory properties of this compound were evaluated using in vitro models that simulate inflammatory responses:
| Inflammatory Model | IC50 (µM) | Mechanism |
|---|---|---|
| LPS-stimulated Macrophages | 15.0 | Inhibition of TNF-α production |
| COX Enzyme Inhibition | 20.0 | Competitive inhibition observed |
The compound demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential as an anti-inflammatory agent . This activity may be attributed to its ability to modulate the NF-kB signaling pathway.
3. Antimicrobial Activity
This compound has also shown promising results in antimicrobial assays:
| Pathogen | MIC (µg/mL) | Activity Description |
|---|---|---|
| Staphylococcus aureus | 0.25 | Excellent antibacterial activity |
| Escherichia coli | 0.50 | Moderate antibacterial activity |
The compound exhibited bactericidal effects against both Gram-positive and Gram-negative bacteria, with notable potency against Staphylococcus aureus and Escherichia coli. . The mechanism is believed to involve disruption of bacterial cell membrane integrity.
Case Studies
Several case studies have been conducted to evaluate the therapeutic potential of pyrazole derivatives:
- Study on Anticancer Efficacy : A series of pyrazole derivatives were tested for their anticancer properties, revealing that those with thiophene substitutions had enhanced efficacy against breast cancer cell lines compared to traditional chemotherapeutics .
- Inflammation Model : In vivo models demonstrated that administration of this compound significantly reduced edema in paw inflammation models induced by carrageenan .
- Antimicrobial Trials : Clinical isolates were subjected to antimicrobial susceptibility testing, confirming that this compound could serve as a lead for developing new antibiotics against resistant strains .
Q & A
Q. What are the common synthetic routes for preparing methyl 3-methyl-5-(thiophen-2-yl)-1H-pyrazole-4-carboxylate, and how do reaction conditions influence yield?
The compound is typically synthesized via cyclocondensation of β-ketoesters with hydrazine derivatives. A literature-based approach involves reacting ethyl acetoacetate with thiophene-substituted hydrazines under reflux in ethanol, followed by esterification to yield the methyl ester . Alternative routes include nucleophilic substitution of chlorinated pyrazole intermediates with thiophene derivatives, using K₂CO₃ as a base in polar aprotic solvents (e.g., DMF) to facilitate substitution at the 5-position . Key variables affecting yield include:
- Solvent choice : Polar solvents (e.g., DMF) enhance nucleophilicity for substitution reactions .
- Catalyst : Basic catalysts (e.g., K₂CO₃) improve reactivity in nucleophilic substitutions .
- Temperature : Cyclocondensation typically requires reflux (70–80°C) .
Yield optimization studies suggest a 60–75% range, with impurities arising from incomplete cyclization or ester hydrolysis.
Q. How is the compound characterized structurally, and what spectroscopic techniques are critical for validation?
Structural validation relies on:
- ¹H/¹³C NMR : Key signals include the methyl ester (δ ~3.8 ppm for OCH₃), thiophene protons (δ 6.8–7.5 ppm), and pyrazole NH (δ ~12 ppm, broad) .
- IR spectroscopy : Peaks at ~1700 cm⁻¹ (ester C=O) and ~3150 cm⁻¹ (NH stretch) confirm functional groups .
- Elemental analysis : Matches experimental vs. calculated C, H, N, S content (e.g., C: 54.05%, H: 4.53%, N: 12.60%, S: 14.41%) .
- Mass spectrometry : Molecular ion peak at m/z 222.26 (M⁺) .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (CHCl₃). Stability studies indicate:
- Thermal stability : Decomposes above 200°C .
- Photostability : Degrades under prolonged UV exposure; storage in amber vials is recommended.
- Hydrolysis susceptibility : The ester group hydrolyzes slowly in aqueous basic conditions (pH > 10) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the compound’s reactivity and intermolecular interactions?
Density Functional Theory (DFT) calculations optimize the molecular geometry and predict electronic properties:
- HOMO-LUMO gaps : A narrow gap (~3.5 eV) suggests potential redox activity, relevant for catalytic or biological applications .
- Hydrogen bonding : The pyrazole NH and ester carbonyl form hydrogen bonds with acceptors (e.g., water, solvents), influencing crystal packing .
- Molecular docking : Thiophene and pyrazole moieties show affinity for aromatic binding pockets in enzymes, as seen in analogous triazole-thione systems .
Q. What crystallographic challenges arise in determining this compound’s structure, and how are they resolved?
Crystallization difficulties include:
- Polymorphism : Multiple packing arrangements due to flexible thiophene and ester groups.
- Twinned crystals : Resolved using SHELXL for refinement and Olex2 for space group determination .
- Hydrogen bonding networks : Graph set analysis (e.g., Etter’s rules) classifies interactions as chains (C(4)) or rings (R₂²(8)) .
Q. How does the thiophene substituent influence the compound’s electronic and biological properties compared to phenyl analogs?
The thiophene group:
- Enhances π-stacking : Sulfur’s electronegativity increases dipole moments, improving binding to aromatic residues in enzymes .
- Alters redox behavior : Thiophene’s electron-rich nature lowers oxidation potentials, as shown in cyclic voltammetry studies of similar triazoles .
- Bioactivity : Thiophene-containing analogs exhibit improved antimicrobial activity vs. phenyl derivatives, likely due to sulfur’s lipophilicity .
Q. What strategies are effective for derivatizing the pyrazole core to study structure-activity relationships (SAR)?
Derivatization focuses on:
- Ester hydrolysis : Converting the methyl ester to a carboxylic acid for salt formation .
- N-alkylation : Reacting the pyrazole NH with alkyl halides to modify steric and electronic profiles .
- Thiophene functionalization : Electrophilic substitution (e.g., nitration) at the thiophene 5-position to introduce nitro or amino groups .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
